

2-Methoxy-6-methylbenzaldehyde: A Review of Synthetic Methods and Potential Applications

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Compound of Interest

Compound Name: 2-Methoxy-6-methylbenzaldehyde

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current scientific literature concerning **2-Methoxy-6-methylbenzaldehyde**. While research directly detailing the applications of this specific molecule is limited, this document outlines its synthesis and explores the established applications of structurally similar compounds, offering insights into its potential utility in chemical synthesis, pharmacology, and materials science.

Synthesis of 2-Methoxy-6-methylbenzaldehyde

A general procedure for the synthesis of **2-Methoxy-6-methylbenzaldehyde** has been reported, starting from 1-methoxy-2,3-dimethylbenzene. The process involves an oxidation reaction followed by purification.

Experimental Protocol: Synthesis from 1-methoxy-2,3-dimethylbenzene[1]

Materials:

- 1-methoxy-2,3-dimethylbenzene
- Potassium peroxydisulfate
- Copper(II) sulfate pentahydrate

- Aqueous acetonitrile (1:1 v/v)
- Dichloromethane
- Water
- Saturated saline solution
- Anhydrous sodium sulfate
- Silica gel
- Ethyl acetate
- Hexane

Procedure:

- To a mixture of 1-methoxy-2,3-dimethylbenzene (15 g, 0.11 mol) in 750 mL of aqueous acetonitrile (1:1 v/v), add potassium peroxydisulfate (89.31 g, 0.33 mol) and copper(II) sulfate pentahydrate (27.22 g, 0.11 mol).
- Stir the reaction mixture under reflux conditions for 15 minutes, monitoring the consumption of the starting material by thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature.
- Extract the product with dichloromethane (2 x 225 mL).
- Combine the organic layers and wash sequentially with water (2 x 100 mL) and saturated saline (100 mL).
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a 4:96 (v/v) mixture of ethyl acetate and hexane as the eluent.

- The final product, **2-methoxy-6-methylbenzaldehyde**, is obtained with a reported yield of 44.2% (7.32 g).[1]

Characterization Data:

- ^1H NMR (300 MHz, CDCl_3): δ 2.60 (3H, s), 3.90 (3H, s), 6.80 (2H, t), 7.40 (1H, t), 10.65 (1H, s).[1]

Potential Applications Based on Structurally Related Compounds

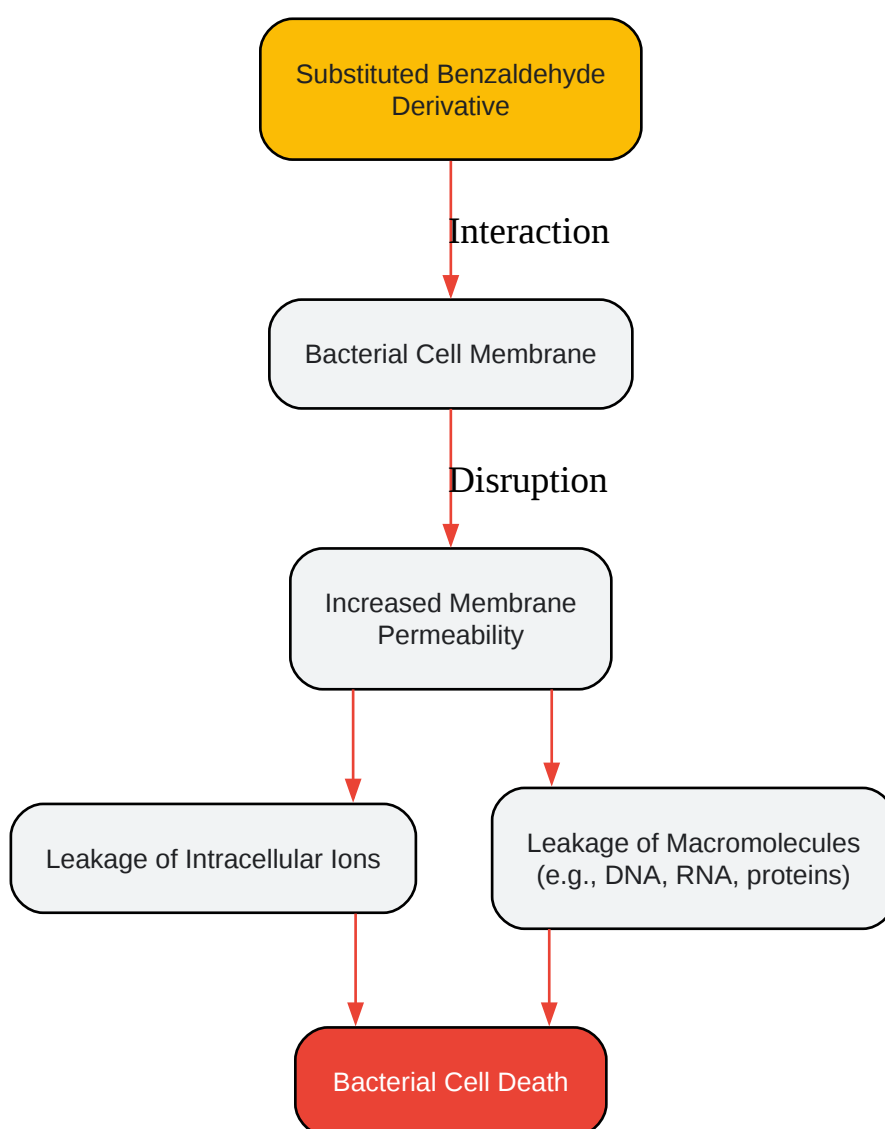
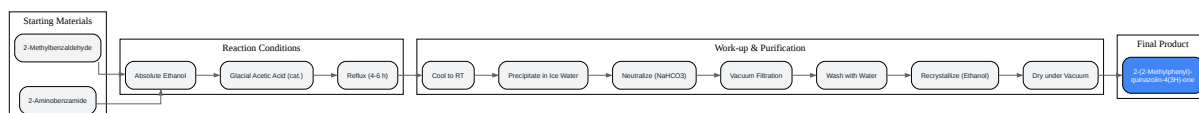
While specific applications for **2-Methoxy-6-methylbenzaldehyde** are not extensively documented in the reviewed literature, the reactivity of the aldehyde and the electronic effects of the methoxy and methyl substituents suggest its potential as a valuable building block in various fields. The following sections detail the established applications of analogous substituted benzaldehydes, providing a framework for potential future research into **2-Methoxy-6-methylbenzaldehyde**.

Pharmaceutical Synthesis and Bioactive Molecules

Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals and biologically active compounds.

The aldehyde functional group is a versatile handle for the construction of heterocyclic scaffolds, which are prevalent in medicinal chemistry. For instance, 2-methylbenzaldehyde is utilized in the synthesis of quinazolinone derivatives, a class of compounds with a broad spectrum of biological activities.

Experimental Workflow: Synthesis of Quinazolinone Derivatives



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References

- 1. 2-METHOXY-6-METHYLBENZALDEHYDE | 54884-55-8 [chemicalbook.com]
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